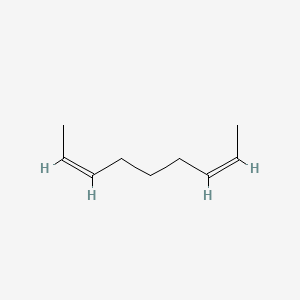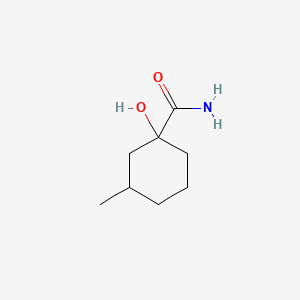
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.2215 g/mol . It belongs to the class of amides and is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with two ethyl groups and a methylene group attached to the nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) typically involves the reaction of methylenecyclopropane-1-carboxylic acid with diethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) may involve large-scale synthesis using similar reaction routes as described above. The process is scaled up to produce the compound in bulk quantities, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions may result in various substituted derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) include:
- Methylenecyclopropane-1-carboxylic acid diethylamide
- 2-Methylenecyclopropanecarboxylic acid
- 2-Carboxymethylenecyclopropane
Uniqueness
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) is unique due to its specific structure, which includes a cyclopropane ring and a methylene group attached to the carboxamide nitrogen. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N,N-diethyl-2-methylidenecyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-4-10(5-2)9(11)8-6-7(8)3/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
BBYDWDHIKXTDAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1CC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)




![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
